molecular formula C8H14O3 B2580346 Ethyl 2-(but-3-en-1-yloxy)acetate CAS No. 85428-65-5

Ethyl 2-(but-3-en-1-yloxy)acetate

Cat. No.: B2580346
CAS No.: 85428-65-5
M. Wt: 158.197
InChI Key: GUYSRRJLAXTUJS-UHFFFAOYSA-N
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Description

Ethyl 2-(but-3-en-1-yloxy)acetate (CID 13005697) is an ester derivative with the molecular formula C₈H₁₄O₃ and the SMILES notation CCOC(=O)COCCC=C . Its structure features an ethyl ester group linked to an acetoxy moiety, which is further substituted with a but-3-en-1-yloxy chain. This compound contains both an ester and an ether functional group, along with a terminal alkene, making it a versatile intermediate in organic synthesis.

Key properties include:

  • Predicted Collision Cross Section (CCS): Ranges from 133.2 Ų ([M-H]⁻) to 144.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
  • Synthetic Utility: Commercial availability as a building block (e.g., CymitQuimica offers it for €423/250 mg) suggests applications in pharmaceuticals or polymer chemistry .

Properties

IUPAC Name

ethyl 2-but-3-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6-10-7-8(9)11-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSRRJLAXTUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85428-65-5
Record name ethyl 2-(but-3-en-1-yloxy)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(but-3-en-1-yloxy)acetate can be synthesized through the reaction of ethyl bromoacetate with 3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(but-3-en-1-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 2-(but-3-en-1-yloxy)acetate has been explored for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of but-3-en-1-ol have shown promise in inhibiting HER2-positive gastric cancer cells, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

Mechanism of Action
The mechanism involves the disruption of protein-protein interactions crucial for cancer cell proliferation. Compounds that target similar pathways have demonstrated efficacy in downregulating oncogenic signals, which could be relevant for this compound's therapeutic potential .

Materials Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of polymers. Its reactive alkenyl group allows for incorporation into polymer chains through radical polymerization processes. This application is valuable in creating materials with tailored properties such as flexibility and thermal stability.

PropertyValue
Glass Transition TemperatureVaries with composition
Mechanical StrengthHigh (depending on formulation)
Thermal StabilityEnhanced by crosslinking

Agrochemicals

Pesticide Development
The compound has been investigated as a potential building block for the synthesis of novel agrochemicals. Its structure allows for modifications that can enhance bioactivity against pests while minimizing environmental impact. Research into similar esters has shown that they can function as effective insecticides and fungicides .

Case Study 1: Anticancer Activity

In a study focused on the synthesis of chalcone derivatives, this compound was used as an intermediate to produce compounds that exhibited significant cytotoxicity against gastric cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Polymer Applications

A research project investigated the use of this compound in synthesizing biodegradable polymers. The resulting materials demonstrated improved mechanical properties and degradation rates compared to traditional plastics, showcasing the compound's utility in sustainable material applications .

Mechanism of Action

The mechanism of action of ethyl 2-(but-3-en-1-yloxy)acetate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Complexity

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Notes References
Ethyl 2-(but-3-en-1-yloxy)acetate C₈H₁₄O₃ Ester, ether, alkene Terminal alkene for reactivity Building block for organic synthesis
Ethyl acetate C₄H₈O₂ Ester Simple ester, no branching/unsaturation Solvent, flavoring agent
Ethyl acetoacetate C₆H₁₀O₃ Ester, ketone Keto-enol tautomerism Precursor in β-ketoester chemistry
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, ketone, aromatic ring Phenyl group for conjugation Amphetamine precursor synthesis
Ethyl 1-methylbutyl cyanoacetate C₁₂H₂₁NO₂ Ester, cyano group, branched alkyl High molecular weight, polar nitrile Specialty chemical synthesis
2-Ethylhexyl acetate C₁₀H₂₀O₂ Ester, branched alkyl Hydrophobic, high boiling point Industrial coatings, plasticizers
Key Observations:
  • Reactivity : this compound’s terminal alkene provides unique reactivity (e.g., Diels-Alder or radical additions) absent in simpler esters like ethyl acetate .
  • Polarity: The presence of an ether group increases polarity compared to 2-ethylhexyl acetate (branched alkyl), but less than cyano-containing derivatives like ethyl 1-methylbutyl cyanoacetate .
  • Applications : Unlike ethyl 2-phenylacetoacetate (used in controlled-substance synthesis ), the target compound’s applications are less documented but inferred to involve alkene-driven reactions.

Physicochemical Properties

  • Collision Cross Section (CCS) : this compound’s CCS values (133.2–144.5 Ų) align with its molecular size, falling between ethyl acetate (smaller, ~100–120 Ų estimated) and ethyl 2-phenylacetoacetate (larger, ~150–160 Ų estimated) .
  • Boiling Points : Branched esters like 2-ethylhexyl acetate have higher boiling points (~190°C) due to increased van der Waals interactions, whereas the target compound’s linear structure and alkene may lower boiling points compared to aromatic analogs .

Biological Activity

Ethyl 2-(but-3-en-1-yloxy)acetate, a compound with the CAS number 85428-65-5, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C8H14O3C_8H_{14}O_3. The compound features an ethyl acetate moiety linked to a but-3-en-1-yloxy group, providing it with unique chemical reactivity that may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of but-3-en-1-ol with ethyl bromoacetate in the presence of a base. This method allows for the efficient formation of the desired compound with moderate yields. For example, one study reported a yield of approximately 43% under optimized conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent.

Bacterial Strain MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus62.51.56
Escherichia coli2503.125
Pseudomonas aeruginosa5003.125

This table illustrates the comparative effectiveness of this compound against key bacterial pathogens .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, it exhibited IC50 values of 13.5 µg/mL against HCT-116 cells and 25.3 µg/mL against HEP-2 cells, indicating substantial cytotoxic activity when compared to vinblastine, a known chemotherapeutic agent .

The mechanism underlying the biological activities of this compound is not fully elucidated; however, preliminary studies suggest that it may disrupt bacterial cell wall synthesis and interfere with cellular metabolism in cancer cells. Molecular docking studies have indicated that the compound binds effectively to key bacterial enzymes, enhancing its potential as an antimicrobial agent .

Case Studies

A notable study investigated the antichlamydial activity of compounds similar to this compound. The results indicated that these compounds could significantly reduce chlamydial inclusion numbers and sizes in infected cells, showcasing their potential in treating infections caused by Chlamydia species .

Another study focused on the antioxidant properties of related ethyl acetate extracts, revealing significant free radical scavenging abilities with IC50 values comparable to established antioxidants like Trolox and ascorbic acid . This suggests that derivatives of this compound may also possess beneficial effects in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-(but-3-en-1-yloxy)acetate?

  • Answer : Use 1H and 13C NMR to identify the enol ether (δ ~4.5–5.5 ppm for vinyl protons) and ester carbonyl (δ ~170 ppm). IR spectroscopy confirms the ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). Compare spectral data with structurally analogous compounds like ethyl 4-chloroacetoacetate (NMR shifts in ) or ethyl phenylacetoacetate ( ). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Q. How should researchers optimize storage conditions for this compound to ensure stability?

  • Answer : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the vinyl ether. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically. Degradation products (e.g., acetic acid derivatives) can be identified using GC-MS ( ).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer :

  • Route 1 : React 3-buten-1-ol with ethyl bromoacetate under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C). Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) .
  • Route 2 : Transesterification of mthis compound with ethanol (H₂SO₄ catalyst, reflux). Confirm completion by FT-IR loss of methyl ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

  • Answer : Use density functional theory (DFT) (B3LYP/6-311+G(d,p)) to model transition states and electron density maps. The vinyl ether moiety acts as an electron-rich dienophile, with Fukui indices highlighting nucleophilic regions. Compare with experimental Hammett substituent constants to validate computational predictions ( ).

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Answer :

  • Step 1 : Reprocess raw diffraction data using SHELXL ( ) with updated absorption corrections.
  • Step 2 : Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer).
  • Step 3 : Cross-reference with Cambridge Structural Database entries for analogous compounds (e.g., ethyl 4-chloroacetoacetate, ) to identify systematic errors .

Q. How can researchers analyze the kinetic stability of this compound under varying pH conditions?

  • Answer : Conduct UV-Vis kinetic assays (λ = 240 nm for ester degradation) at pH 2–12. Fit data to a first-order decay model (ln[A] vs. time). Use Arrhenius plots to calculate activation energy (Eₐ). Compare with thermodynamic data (e.g., ΔrG° = 1527 kJ/mol for ester hydrolysis in ) .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Ester hydrolysis rateHPLC-UV (C18, 240 nm)t₁/₂ = 48 hrs at pH 7, 25°C
Diels-Alder reactivityDFT (B3LYP/6-311+G(d,p))ΔG‡ = 85 kJ/mol for cycloaddition
Crystal packingSHELXL refinementR-factor < 5% after absorption correction

Key Notes

  • Contradictions : Storage recommendations vary (e.g., -20°C in vs. room temperature for similar esters in ). Prioritize inert, low-temperature storage for long-term stability.
  • Advanced Tools : Combine NMR crystallography ( ) with molecular dynamics simulations to resolve conformational ambiguities.

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